molecular formula C25H24ClN3O3 B12461437 N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide

Cat. No.: B12461437
M. Wt: 449.9 g/mol
InChI Key: NKKXUCMJFDUDIC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a diphenylacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chloro-2-methylaniline: This intermediate can be synthesized by chlorination of 2-methylaniline.

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of 3-chloro-2-methylaniline with hydrazine and a suitable carbonyl compound.

    Acylation with diphenylacetyl chloride: The final step involves the acylation of the hydrazinecarbonyl intermediate with diphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorinated aromatic ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: In biological research, this compound may be used to study the effects of hydrazinecarbonyl and diphenylacetyl groups on biological systems.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific molecular pathways or receptors.

    Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity. The diphenylacetyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chloro-2-methylphenyl)carbamate
  • N-(2-chloro-6-methylphenyl)cyanothioformamide

Comparison

Compared to similar compounds, N-(3-chloro-2-methylphenyl)-3-[N’-(2,2-diphenylacetyl)hydrazinecarbonyl]propanamide is unique due to its combination of a chlorinated aromatic ring, a hydrazinecarbonyl group, and a diphenylacetyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[2-(2,2-diphenylacetyl)hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C25H24ClN3O3/c1-17-20(26)13-8-14-21(17)27-22(30)15-16-23(31)28-29-25(32)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,24H,15-16H2,1H3,(H,27,30)(H,28,31)(H,29,32)

InChI Key

NKKXUCMJFDUDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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